

HPLC analysis of 5-Methylisoxazole-4-carboxylic acid.

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Compound of Interest

Compound Name: 4-Methylisoxazole-5-carboxylic acid

Cat. No.: B1317163

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An HPLC (High-Performance Liquid Chromatography) method has been established for the analysis of 5-Methylisoxazole-4-carboxylic acid, a known degradation product of the immunosuppressive drug Leflunomide. This application note provides a detailed protocol for the quantification of 5-Methylisoxazole-4-carboxylic acid using a stability-indicating reversed-phase HPLC method.

Application Notes

A reversed-phase HPLC method is effective for the separation and quantification of 5-Methylisoxazole-4-carboxylic acid.^[1] The mobile phase typically consists of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer like a phosphate or ammonium acetate buffer.^{[1][2]} The use of a C18 stationary phase is common for this type of analysis.^{[1][2][3][4]}

Detection is generally carried out using a UV detector at a wavelength of 260 nm, where the analyte exhibits significant absorbance.^{[1][2][4]} For mass spectrometry-compatible methods, phosphoric acid in the mobile phase can be substituted with formic acid.^[5] The method is scalable and can be adapted for preparative separation to isolate impurities, and it is also suitable for pharmacokinetic studies.^[5] The purity of commercially available 5-Methylisoxazole-4-carboxylic acid is often assessed by HPLC, with typical purities exceeding 98.0%.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the HPLC analysis of 5-Methylisoxazole-4-carboxylic acid. These values are based on validated methods for Leflunomide and its degradation products.

Parameter	Value
Linearity Range	1 - 50 µg/mL
Correlation Coefficient (r^2)	> 0.998
Limit of Detection (LOD)	~ 0.1 µg/mL
Limit of Quantification (LOQ)	~ 0.3 µg/mL
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98 - 102%

Experimental Protocols

This section details the methodology for the HPLC analysis of 5-Methylisoxazole-4-carboxylic acid.

Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
- Column: Novapak C18, 150 mm × 3.9 mm, 4 µm particle size.[1][4]
- Mobile Phase: A mixture of methanol and 20 mM phosphate buffer (pH 5.3) in a 70:30 (v/v) ratio.[1][4]
- Flow Rate: 1.0 mL/min.[1][3][4]
- Column Temperature: Ambient.
- Detection Wavelength: 260 nm.[1][2][4]
- Injection Volume: 20 µL.[2][4]

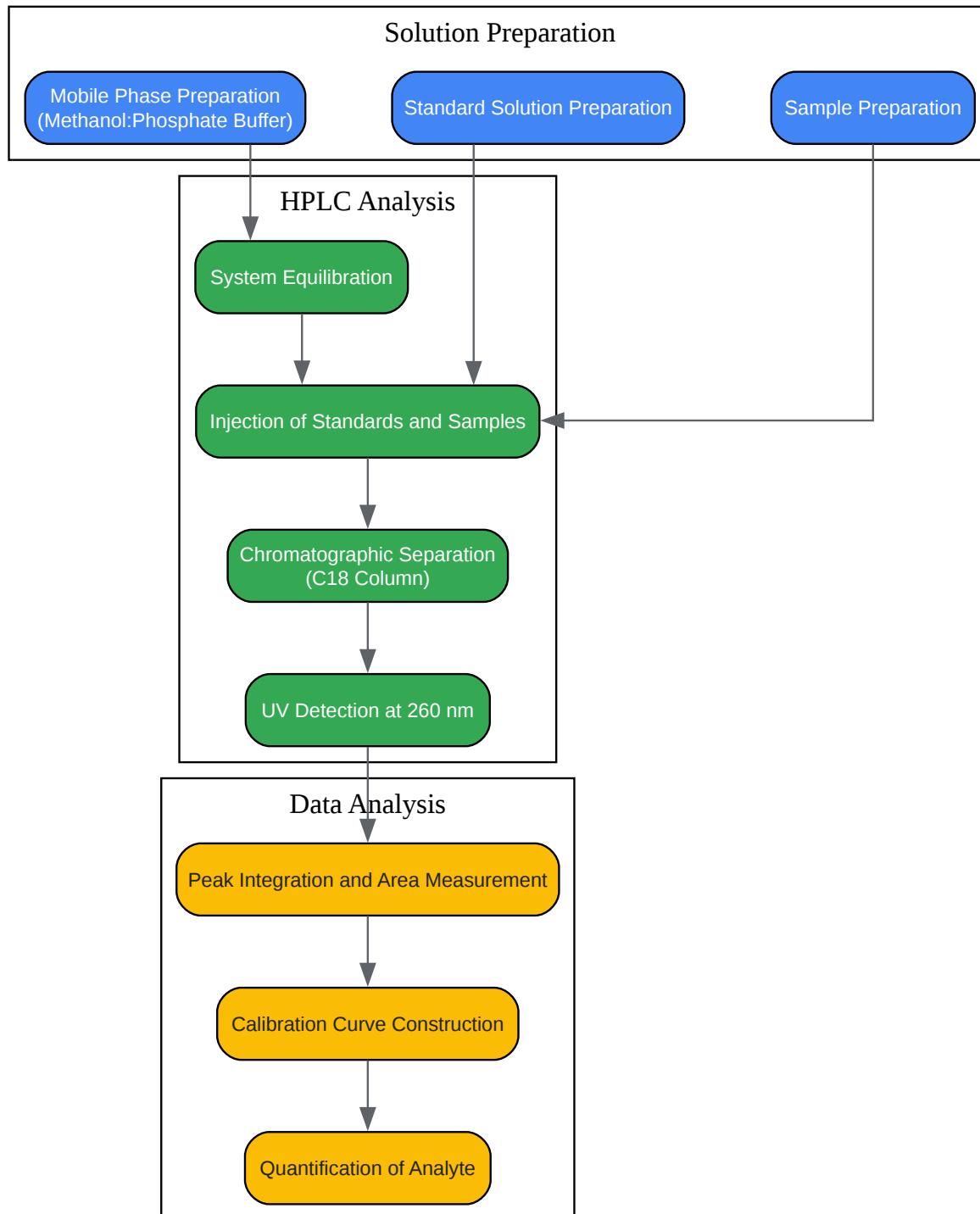
Preparation of Solutions

- Mobile Phase Preparation: Prepare a 20 mM phosphate buffer and adjust the pH to 5.3 using phosphoric acid or a suitable base. Filter the buffer through a 0.45 μ m membrane filter. Prepare the mobile phase by mixing the filtered buffer with methanol in a 30:70 (v/v) ratio and degas before use.
- Standard Stock Solution (100 μ g/mL): Accurately weigh 10 mg of 5-Methylisoxazole-4-carboxylic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 - 50 μ g/mL.
- Sample Preparation: The sample preparation will depend on the matrix. For bulk drug analysis, dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. For formulated products, an extraction step may be required.

Analytical Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 μ L of each working standard solution and the sample solution into the chromatograph.
- Record the chromatograms and measure the peak area for 5-Methylisoxazole-4-carboxylic acid.
- Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
- Determine the concentration of 5-Methylisoxazole-4-carboxylic acid in the sample solution from the calibration curve.

Experimental Workflow Diagram

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